

Introduction: The Imperative for Unambiguous Structural Elucidation

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *1-(5-Bromo-6-methoxypyridin-3-yl)ethan-1-one*

Cat. No.: B7969069

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In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational class of molecules. Among these, substituted pyridines are of paramount importance, frequently appearing as core scaffolds in a vast array of biologically active compounds.[1] The subject of this guide, **1-(5-Bromo-6-methoxypyridin-3-yl)ethan-1-one**, is a multi-functionalized pyridine derivative. Its structure incorporates several key features that are highly valuable in medicinal chemistry: a pyridine ring for modulating solubility and forming interactions with biological targets, a bromine atom which can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) and can enhance binding affinity through halogen bonding[2][3], a methoxy group to influence electronic properties and metabolic stability[1], and an acetyl group that provides a key point for hydrogen bonding or further derivatization.

Given this chemical complexity, the precise and unambiguous determination of its structure is not merely an academic exercise; it is a critical prerequisite for its application in any research or development pipeline. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, multi-technique approach to the structural analysis of this molecule. We will move beyond simple

data reporting to explain the causality behind the choice of experiments and demonstrate how a combination of spectroscopic and crystallographic methods provides a self-validating system for absolute structural confirmation.

Physicochemical and Molecular Identity

A foundational step in any analysis is to collate the basic physicochemical properties of the compound. This data serves as a primary reference point for all subsequent experiments. While multiple isomers of bromo-methoxy-acetyl-pyridine exist, this guide focuses on the specific isomer **1-(5-Bromo-6-methoxypyridin-3-yl)ethan-1-one**. It is crucial to verify the CAS number corresponding to the exact isomer being studied. For context, a closely related isomer, 1-(6-Bromo-5-methoxypyridin-3-yl)ethanone, is registered under CAS Number 1403469-22-6.

[4]

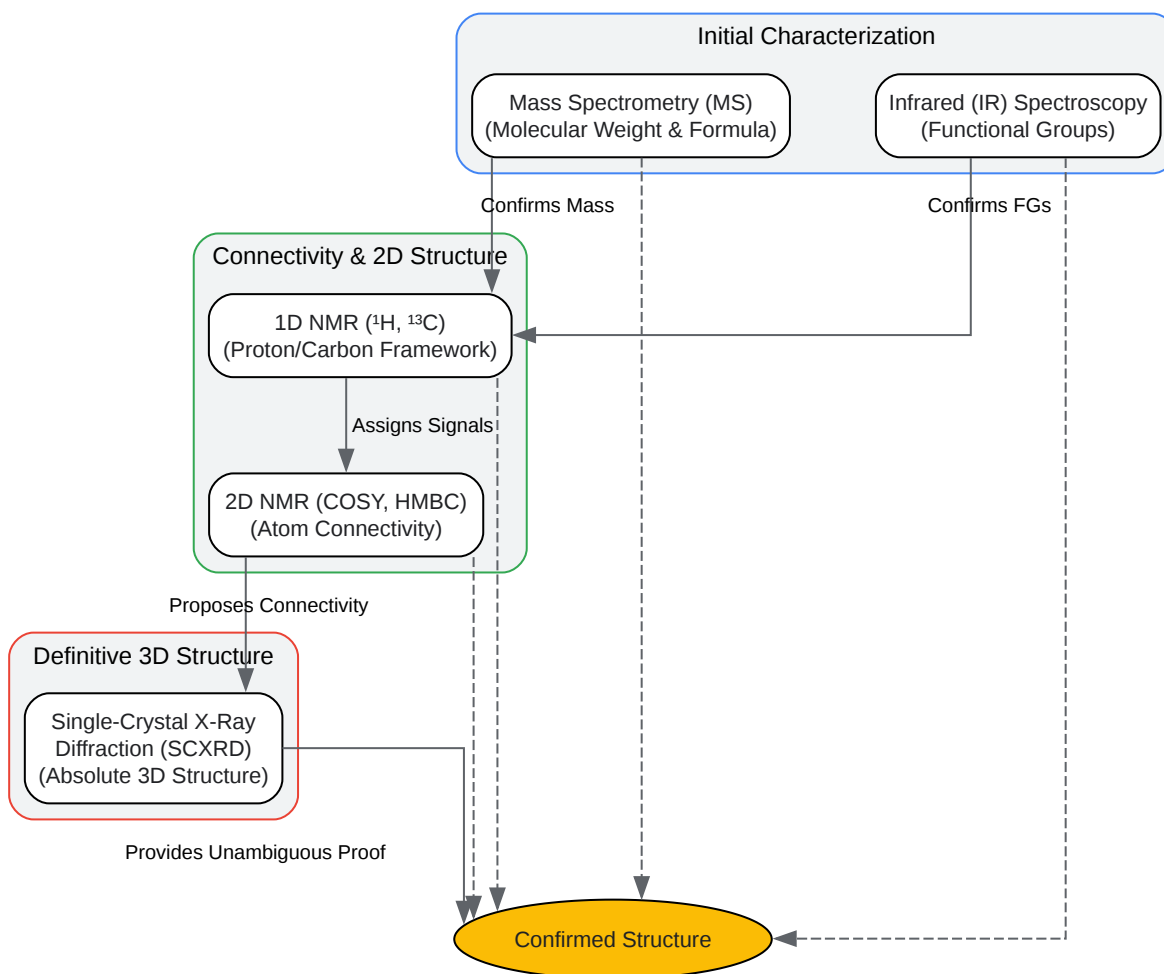
Table 1: Physicochemical Properties of a Related Isomer, 1-(6-Bromo-5-methoxypyridin-3-yl)ethanone

Property	Value	Source
CAS Number	1403469-22-6	[4]
Molecular Formula	C ₈ H ₈ BrNO ₂	[4]
Molecular Weight	230.06 g/mol	[4]
Appearance	Solid (Typical)	General Knowledge
Purity	≥98% (Commercially Available)	[4]
Storage	Sealed in dry, 2-8°C	[4]
SMILES	<chem>CC(C1=CC(OC)=C(Br)N=C1)=O</chem>	[4]
InChI Key	(Varies by Isomer)	General Knowledge

Note: Data presented is for a known, commercially available isomer. Researchers must confirm the properties for the specific **1-(5-Bromo-6-methoxypyridin-3-yl)ethan-1-one** isomer.

The Analytical Workflow: A Strategy for Structural Confirmation

A robust structural elucidation strategy is systematic and multi-faceted. It begins with techniques that confirm the molecular mass and elemental formula and proceeds through methods that piece together the molecular connectivity, culminating in the definitive determination of the three-dimensional structure. The following workflow illustrates this logical progression.



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Figure 1: A logical workflow for the comprehensive structural analysis of a novel small molecule.

Part I: Spectroscopic Characterization

Spectroscopic methods provide the foundational data for determining the molecular structure in a non-destructive manner. Each technique offers a unique piece of the puzzle.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry is the first-line technique post-synthesis. Its primary purpose is to confirm the molecular weight of the target compound, which immediately validates the success of the intended reaction. For a halogenated compound like this, MS provides an unmistakable signature due to the natural isotopic abundance of bromine. The presence of nearly equal intensity peaks for the molecular ion (M^+) and its $M+2$ isotope peak is a definitive indicator of a monobrominated compound.

Expected Data:

- **Molecular Ion (M^+):** A peak corresponding to the molecular weight of $C_8H_8^{79}BrNO_2$ at m/z 228.98.
- **Isotope Peak ($M+2$):** A peak of nearly identical intensity at m/z 230.98, corresponding to the $C_8H_8^{81}BrNO_2$ isotopologue.
- **Key Fragments:** Expect fragmentation via loss of key groups, such as the acetyl group ($-CH_3CO$, loss of 43 Da) or a methyl group from the methoxy ether ($-CH_3$, loss of 15 Da).

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

- **Injection:** Inject 1 μL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with a standard capillary column (e.g., DB-5ms).
- **GC Method:** Use a temperature gradient to ensure separation from any impurities or starting materials. A typical method might be: hold at 50°C for 2 min, then ramp to 250°C at 10°C/min.
- **MS Detection:** Acquire data in Electron Ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 400.
- **Data Analysis:** Identify the peak corresponding to your compound in the chromatogram. Analyze its mass spectrum, looking for the characteristic $M^+/M+2$ bromine isotope pattern and predictable fragmentation.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and simple method to confirm the presence of the key functional groups. While it doesn't provide connectivity information, the absence or presence of expected absorption bands serves as a crucial validation checkpoint. For this molecule, the most telling signal is the strong carbonyl (C=O) stretch of the ketone, which should appear in a well-defined region.

Table 2: Predicted IR Absorption Frequencies

Functional Group	Bond	Predicted Wavenumber (cm ⁻¹)	Intensity
Ketone	C=O Stretch	1680 - 1700	Strong, Sharp
Aromatic Ring	C=C/C=N Stretches	1550 - 1620	Medium
Methoxy Ether	C-O Stretch	1200 - 1275 (asymmetric)	Strong
Methoxy Ether	C-O Stretch	1020 - 1075 (symmetric)	Strong
Acetyl Methyl	C-H Stretch	2850 - 3000	Medium
Aromatic C-H	C-H Stretch	3000 - 3100	Weak-Medium

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

- Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
- Background Scan: Record a background spectrum of the empty ATR stage. This is critical to subtract atmospheric (CO₂, H₂O) and instrument-related signals.
- Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- Analysis: Process the resulting spectrum (background subtraction, baseline correction) and identify the key absorption bands as outlined in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR is the most powerful spectroscopic technique for elucidating the precise connectivity of a small molecule. ¹H NMR reveals the number and environment of

protons, while ^{13}C NMR provides information on the carbon framework. For **1-(5-Bromo-6-methoxypyridin-3-yl)ethan-1-one**, the signals from the two protons on the pyridine ring will be the most diagnostic, as their chemical shifts and coupling will definitively establish the substitution pattern.

Predicted ^1H NMR Spectrum (in CDCl_3 , 400 MHz)

Protons	Integration	Predicted Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment Rationale
H-2	1H	~8.6 - 8.8	d	~2.0 - 2.5	Aromatic proton ortho to ring N and adjacent to the acetyl group.
H-4	1H	~8.1 - 8.3	d	~2.0 - 2.5	Aromatic proton ortho to the bromine atom.
OCH_3	3H	~4.0 - 4.2	s	N/A	Methoxy group protons adjacent to the ring N.
COCH_3	3H	~2.6 - 2.8	s	N/A	Acetyl methyl group protons.

Predicted ^{13}C NMR Spectrum (in CDCl_3 , 100 MHz)

Carbon	Predicted Shift (δ , ppm)	Rationale
C=O	195 - 198	Ketone carbonyl carbon.
C-6	160 - 163	Pyridine carbon bonded to both N and OCH ₃ .
C-2	148 - 151	Pyridine carbon ortho to N.
C-4	141 - 144	Pyridine carbon para to N.
C-3	130 - 133	Pyridine carbon bearing the acetyl group.
C-5	112 - 115	Pyridine carbon bonded to bromine.
OCH ₃	53 - 56	Methoxy carbon.
COCH ₃	26 - 29	Acetyl methyl carbon.

Experimental Protocol: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrumentation:** Insert the tube into the NMR spectrometer.
- **Tuning and Shimming:** Allow the instrument to lock onto the deuterium signal, then tune the probe and perform automated or manual shimming to optimize magnetic field homogeneity.
- **Acquisition:**
 - ¹H NMR: Acquire a standard proton spectrum using a 90° pulse, with a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ^{13}C nucleus, more scans will be required (e.g., 1024 or more).
- Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ^1H signals and pick all peaks.

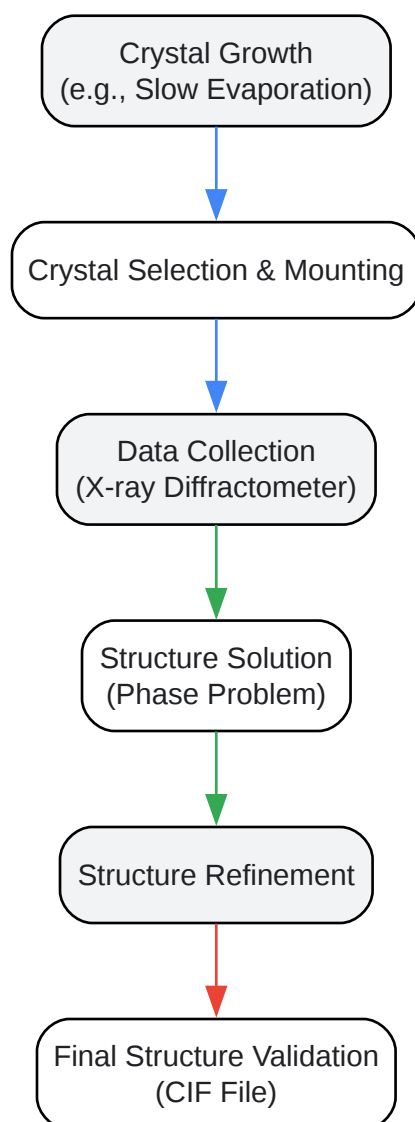
Part II: Definitive 3D-Structural Analysis

While spectroscopy provides a robust 2D structure, for applications in drug development where interaction with a 3D biological target is key, an absolute 3D structure is required.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

Expertise & Experience: SCXRD is the ultimate arbiter of molecular structure.^{[5][6]} By diffracting X-rays off a single, well-ordered crystal, it is possible to generate a three-dimensional electron density map of the molecule, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular packing interactions.^{[5][6]} This technique resolves any ambiguity that may remain after spectroscopic analysis, such as the exact conformation of the acetyl group relative to the pyridine ring. The primary challenge is often not the analysis itself, but obtaining a single crystal of sufficient quality.

Workflow: From Powder to Structure



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Figure 2: Standard workflow for Single-Crystal X-Ray Diffraction analysis.

Experimental Protocol: Crystallization and Analysis

- Crystal Growth (Slow Evaporation):
 - Choose a solvent system in which the compound is moderately soluble. A binary system often works well (e.g., ethyl acetate/hexane or dichloromethane/heptane).
 - Dissolve a small amount of the purified compound in the more polar solvent to create a near-saturated solution.

- Transfer the solution to a small, clean vial. Place this vial inside a larger, sealed jar containing a small amount of the less polar, more volatile anti-solvent.
- Allow the anti-solvent to slowly diffuse into the vial over several days to weeks at a constant temperature, inducing crystallization.
- Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
- Mounting: Carefully mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.
- Data Collection: Mount the crystal on the diffractometer. The instrument will automatically center the crystal and collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
 - Process the raw diffraction data to obtain a set of reflection intensities.
 - Use specialized software (e.g., SHELX) to solve the "phase problem" and generate an initial electron density map.
 - Build a molecular model into the map and refine the atomic positions, bond lengths, and thermal parameters against the experimental data until the model converges with a low R-factor (a measure of the agreement between the model and the data).
- Validation: The final structure is validated and typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of **1-(5-Bromo-6-methoxypyridin-3-yl)ethan-1-one** is achieved not by a single technique, but by the logical integration of multiple, orthogonal analytical methods. Mass spectrometry confirms the molecular weight and the presence of bromine. IR spectroscopy validates the key functional groups. NMR spectroscopy pieces together the 2D

connectivity with high confidence. Finally, single-crystal X-ray diffraction provides the definitive, high-resolution 3D structure, serving as the ultimate validation of the spectroscopic assignments. By following this comprehensive workflow, researchers can proceed with confidence, knowing that the molecular structure of their compound is established with the highest degree of scientific rigor.

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